Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate is a complex organosulfur compound characterized by the presence of a lithium ion and a pyridine ring substituted with a tert-butoxycarbonylamino group and a sulfinic acid moiety. The chemical formula for this compound is , with a molecular weight of approximately 243.30 g/mol. The compound features a sulfinic acid group (-SO2-) attached to the pyridine ring, which enhances its reactivity and potential applications in organic synthesis and medicinal chemistry .
The synthesis of lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate typically involves several steps:
These methods allow for the selective functionalization of the pyridine ring while incorporating the lithium ion and sulfinic acid functionalities .
Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate has potential applications in:
Interaction studies involving lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate are essential to understand its behavior in biological systems. These studies may include:
Several compounds share structural features with lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Lithium(1+)ion5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate | Similar pyridine structure | Different position of sulfinic acid group |
| Lithium(1+)ion2-(tert-butoxy)pyridine-3-sulfinate | Similar functional groups | Lacks amino substitution |
| Sodium 4-(2-acetamidoethyldithio)butanesulfinate | Contains dithio group | Different sulfur functionality |
These compounds illustrate variations in substitution patterns and functional groups that influence their chemical reactivity and potential applications .
The introduction of the tert-butoxycarbonyl (BOC) group to the amino functionality of pyridine derivatives is a foundational step in synthesizing the target compound. Traditional BOC protection methods for aminopyridines often face challenges such as low yields, poor selectivity, and competing side reactions like di-BOC substitution. A patented methodology (CN102936220A) addresses these limitations by employing a coupling agent system consisting of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBT) alongside triethylamine as a base.
Reaction Protocol
Aminopyridine, (BOC)₂O, EDCI, and HOBT are dissolved in tetrahydrofuran (THF), dichloromethane, methanol, or 1,4-dioxane at room temperature. The molar ratio of aminopyridine:(BOC)₂O:EDCI:HOBT:triethylamine is optimized to 1:1.5–2:1.5–3:0.05–0.1:1.5–3. This system facilitates selective mono-BOC protection with yields stabilizing at 80–90%, significantly outperforming traditional methods using dimethylaminopyridine (DMAP) or sodium bicarbonate.
Mechanistic Insights
EDCI and HOBT act as coupling agents, activating (BOC)₂O for nucleophilic attack by the aminopyridine’s lone pair. The electron-donating methyl group on the pyridine ring (when R = methyl) further enhances reactivity by increasing electron density at the amino group. The reaction proceeds via a mixed carbonate intermediate, with HOBT mitigating side reactions by stabilizing reactive species.
| Parameter | Optimal Condition |
|---|---|
| Solvent | Tetrahydrofuran |
| Temperature | Room temperature (25°C) |
| Reaction Time | 0.5–2 hours |
| Yield | 80–90% |
This method’s scalability and selectivity make it indispensable for synthesizing BOC-protected aminopyridine intermediates.
The introduction of the sulfinate group at the meta position of pyridine rings requires innovative strategies to overcome the inherent electronic bias of pyridine toward electrophilic substitution at ortho/para positions. Recent advances in electrochemical dearomatization-rearomatization enable meta-selective sulfonylation, as demonstrated in a 2024 Nature Communications study.
Redox-Neutral Strategy
The process involves a tandem sequence:
Key Advantages
| Parameter | Condition |
|---|---|
| Electrolyte | Tetrabutylammonium hexafluorophosphate |
| Solvent | Acetonitrile/water (9:1) |
| Current Density | 5 mA/cm² |
| Sulfinate Source | Sodium methanesulfinate |
This methodology provides a direct route to pyridine-3-sulfinates, which can be converted to the lithium salt via cation exchange.
Lithium pyridine-3-sulfinates serve as versatile precursors for palladium-catalyzed cross-coupling reactions, enabling the construction of bi(hetero)aryl methanes and related architectures. A 2020 JACS study elucidates the mechanism of desulfinative coupling using palladacycle intermediates.
Reaction Mechanism
Catalytic System
| Component | Role |
|---|---|
| Pd(OAc)₂ | Precatalyst |
| PCy₃ | Ligand (prevents aggregation) |
| Aryl Halide | Coupling Partner |
ApplicationsThis method facilitates the synthesis of di(hetero)arylmethanes, crucial motifs in pharmaceuticals like losartan and olmesartan. The lithium sulfinate’s solubility in polar aprotic solvents enhances reactivity toward diverse electrophiles.
The coordination chemistry of pyridine-sulfinate complexes represents a fundamental aspect of organosulfur chemistry, with Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate exemplifying the intricate bonding patterns observed in these systems [1] [2]. The sulfinate functional group exhibits remarkable versatility in its coordination modes, capable of binding to metal centers through various mechanisms that significantly influence the reactivity and stability of the resulting complexes [3] [4].
Pyridine-sulfinate complexes demonstrate distinct coordination preferences depending on the nature of the metal center and the electronic properties of the pyridine ring substituents [5] [6]. The sulfinate group can adopt multiple bonding modes, including monodentate sulfur coordination, bidentate oxygen-oxygen chelation, and bridging arrangements that facilitate the formation of extended coordination networks [7] [8]. In the case of lithium-containing systems, the hard Lewis acidic nature of the lithium cation preferentially coordinates to the oxygen atoms of the sulfinate group, forming stable bidentate complexes with characteristic metal-oxygen bond distances ranging from 1.9 to 2.3 Angstroms [9] [10].
The presence of the tert-butoxycarbonyl protecting group in the target compound introduces additional steric and electronic effects that modulate the coordination behavior [11] [12]. This bulky substituent influences the spatial arrangement around the pyridine nitrogen atom, potentially affecting the overall geometry of metal complexes and their subsequent reactivity patterns [13] [14]. The electron-withdrawing nature of the carbamate functionality also alters the electronic density distribution within the pyridine ring, making the nitrogen atom less nucleophilic and potentially favoring alternative coordination modes [15].
Table 1: Coordination Modes and Bonding Patterns in Sulfinate Complexes
| Coordination Mode | Metal Center | Bond Distances (Å) | Stability | Reactivity |
|---|---|---|---|---|
| Monodentate S-bound | Various transition metals | M-S: 2.2-2.6 | Moderate | Labile to ligand substitution |
| Bidentate O,O-chelating | Hard metal ions (Li⁺, Na⁺, K⁺) | M-O: 1.9-2.3 | High | Stable to substitution |
| Bidentate S,O-chelating | Pd(II), Pt(II), Ni(II) | M-S: 2.2-2.6, M-O: 2.0-2.4 | High | Sulfur dioxide extrusion possible |
| Bridging μ₂-sulfinate | Pd(II) dimers, Cu(II) | M-S: 2.3-2.7 | Moderate | Homo/heterocoupling |
| Pyridine-sulfinate N,S-chelating | Pd(II), Pt(II) | M-N: 2.0-2.2, M-S: 2.3-2.6 | Very High | Slow sulfur dioxide extrusion |
Structural investigations of related lithium sulfinate complexes reveal the formation of extended three-dimensional networks stabilized by lithium-oxygen interactions and hydrogen bonding patterns [9] [16]. The crystallographic data indicate that lithium cations typically adopt tetrahedral or octahedral coordination geometries, depending on the steric requirements of the organic ligands and the presence of coordinating solvent molecules [17] [18]. These structural features directly impact the reactivity of the sulfinate functionality, as the degree of metal coordination influences the electrophilicity of the sulfur center and the propensity for sulfur dioxide elimination reactions [19] [20].
The coordination chemistry is further complicated by the potential for κ²-chelation involving both the pyridine nitrogen and sulfinate oxygen atoms, particularly in transition metal systems [5] [6]. This chelating arrangement forms highly stable five-membered metallacycles that significantly alter the electronic properties of both donor atoms [20] [19]. The resulting complexes exhibit reduced reactivity toward ligand substitution reactions but maintain their ability to participate in cross-coupling processes through carefully controlled reaction conditions [1] [2].
Transmetalation pathways involving pyridine-sulfinate complexes constitute a critical mechanistic component in transition metal-catalyzed transformations, with the electronic and steric properties of the sulfinate ligand playing decisive roles in determining reaction efficiency and selectivity [5] [20]. The transmetalation process typically involves the transfer of the organic fragment from the sulfinate to a transition metal center, accompanied by the formal exchange of metal-bound ligands [19] [6].
Mechanistic studies of palladium-catalyzed desulfinative cross-coupling reactions have revealed significant differences in transmetalation behavior between pyridine-sulfinates and their carbocyclic counterparts [20] [19]. For pyridine-2-sulfinate systems, the formation of stable κ²-nitrogen,sulfur chelated palladium complexes creates a distinct resting state that fundamentally alters the kinetic profile of the catalytic cycle [6] [5]. These chelated intermediates exhibit remarkably slow rates of sulfur dioxide extrusion, with the cleavage of the palladium-nitrogen bond serving as the rate-determining step rather than the initial transmetalation event [20] [19].
The role of alkali metal cations in facilitating transmetalation has been extensively investigated, revealing a dual function that encompasses both electronic and steric effects [19] [20]. Potassium carbonate, commonly employed as a base in these transformations, serves not only to neutralize acidic byproducts but also to promote cation metathesis reactions that convert sodium or lithium sulfinates into more reactive potassium salts [6] [19]. This cation exchange significantly accelerates the transmetalation step by reducing the electrostatic binding between the metal cation and the sulfinate anion [20] [5].
Table 2: Mechanistic Parameters for Sulfinate Cross-Coupling Reactions
| Substrate Type | Resting State | Rate-Determining Step | Reaction Temperature (°C) | Chelation Strength |
|---|---|---|---|---|
| Pyridine-2-sulfinate | Pd(II)-sulfinate chelate | Sulfur dioxide extrusion | 120-150 | Strong (κ²-N,S) |
| Pyridine-3-sulfinate | Oxidative addition complex | Transmetalation | 150-185 | Weak |
| Carbocyclic sulfinates | Oxidative addition complex | Transmetalation | 120-150 | None |
| Lithium(1+) pyridine-6-sulfinate | Pd(II)-sulfinate chelate (predicted) | Sulfur dioxide extrusion (predicted) | 120-150 (estimated) | Strong (κ²-N,O predicted) |
The influence of phosphine ligands on transmetalation kinetics demonstrates the importance of coordination sphere dynamics in determining reaction rates [19] [21]. Bulky phosphines such as tricyclohexylphosphine must dissociate from the palladium center to create a vacant coordination site for sulfinate binding, introducing an additional pre-equilibrium that can become rate-limiting under certain conditions [20] [19]. This ligand dissociation requirement explains the observed temperature dependence of many sulfinate cross-coupling reactions, as higher temperatures are needed to overcome the thermodynamic penalty associated with phosphine loss [5] [6].
Computational studies have provided detailed insights into the electronic factors governing transmetalation efficiency [19] [22]. The nucleophilicity of the sulfinate carbon center directly correlates with the ease of carbon-palladium bond formation, while the polarization of the sulfur-carbon bond influences the propensity for oxidative addition versus direct transmetalation pathways [23] [21]. For Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate, the electron-withdrawing tert-butoxycarbonyl group is expected to reduce the nucleophilicity of the pyridine ring while simultaneously enhancing the electrophilicity of the sulfinate sulfur center [11] [12].
The mechanism of sulfur dioxide extrusion represents a particularly intriguing aspect of sulfinate reactivity, as this process can occur through either concerted or stepwise pathways depending on the coordination environment [19] [24]. Kinetic isotope effect studies suggest that carbon-hydrogen bond activation may accompany sulfur dioxide loss in certain systems, indicating a more complex mechanistic picture than simple sulfur dioxide elimination [25] [19]. The reversibility of sulfur dioxide coordination has also been demonstrated, with free sulfur dioxide capable of re-inserting into carbon-metal bonds under appropriate conditions [26] [19].
Redox-neutral dearomatization mechanisms have emerged as powerful synthetic strategies for the functionalization of pyridine derivatives, offering complementary reactivity patterns to traditional electrophilic aromatic substitution approaches [27] [28]. These transformations typically involve the temporary disruption of aromatic stabilization through nucleophilic addition, followed by rearomatization processes that restore the thermodynamic stability of the heterocyclic system [29] [30].
The electrochemical approach to pyridine dearomatization represents a particularly innovative application of redox-neutral chemistry, enabling the selective functionalization of pyridine rings through carefully controlled electron transfer processes [28] [27]. In these systems, nucleophilic sulfinates undergo preferential single-electron oxidation at the anode to generate electrophilic sulfonyl radicals, which subsequently add to electron-rich dearomatized pyridine intermediates [28] [31]. The resulting radical addition products can then undergo further oxidation and deprotonation sequences to yield meta-substituted pyridine derivatives with high regioselectivity [27] [28].
The formation of oxazino-pyridine intermediates through dearomative cycloaddition reactions provides an alternative pathway for achieving regioselective pyridine functionalization [32] [33]. These bicyclic intermediates can be generated through the reaction of pyridines with electrophilic reagents such as singlet oxygen or other oxidizing species, creating reactive dearomatized systems that are susceptible to nucleophilic attack [34] [33]. The subsequent ring-opening and rearomatization processes can be controlled through appropriate choice of reaction conditions, allowing for either meta- or para-selective functionalization depending on the pH of the reaction medium [32] [27].
Table 3: Dearomatization Mechanisms and Nucleophilic Reactivity
| Dearomatization Method | Mechanism Type | Nucleophile Compatibility | Regioselectivity | Key Advantages |
|---|---|---|---|---|
| Electrochemical oxidation | Redox-neutral | Sulfinates, carbon nucleophiles | meta-selective | Mild conditions, broad scope |
| Reductive dearomatization | Catalytic reduction | Organometallic reagents | 1,4-addition | Asymmetric induction possible |
| Oxazino-pyridine formation | Cycloaddition/cycloreversion | Radicals, carbocations | meta/para switchable | pH-controlled selectivity |
| Arenophile cycloaddition | Photochemical | Oxidizing agents | Site-specific | Heteroatom introduction |
The copper-catalyzed asymmetric dearomatization of pyridines demonstrates the potential for achieving high levels of stereocontrol in these transformations [30] [35]. The use of chiral copper hydride complexes enables the enantioselective addition of organometallic nucleophiles to activated pyridine substrates, generating enantiomerically enriched dihydropyridine products that can be further elaborated through reduction or other chemical transformations [35] [30]. The success of these asymmetric protocols depends critically on the coordination properties of the pyridine substrate and the steric environment created by the chiral ligand system [30] [36].
Nucleophilic dearomatization mechanisms involving sulfinate reagents benefit from the inherent nucleophilicity of the sulfinate anion and its ability to form stable carbon-sulfur bonds under mild reaction conditions [37] [38]. The polarized nature of the sulfur-oxygen bonds in sulfinate anions creates reactive centers that can participate in both radical and ionic reaction pathways, providing considerable flexibility in reaction design [31] [37]. For Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate, the presence of both nucleophilic and electrophilic sites within the same molecule creates opportunities for intramolecular cyclization reactions that could lead to novel heterocyclic structures [11] [33].
The lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate represents a significant advancement in heterocyclic sulfonylation chemistry, particularly for achieving meta-selective functionalization of pyridine derivatives. This compound combines the nucleophilic properties of sulfinate salts with the strategic placement of a tert-butoxycarbonyl (Boc) protecting group, enabling selective C–H functionalization at the meta position of pyridine rings [1] [2].
Recent developments in electrochemical meta-sulfonylation have demonstrated that nucleophilic sulfinates can effectively functionalize pyridines through a redox-neutral dearomatization-rearomatization strategy [3]. The process involves the formation of oxazino-pyridine intermediates, which undergo subsequent electrooxidative C–H sulfonation followed by acid-promoted rearomatization. This methodology achieves exclusive regiocontrol and remarkable substrate compatibility, with yields ranging from 43% to 99% across diverse pyridine substrates [3].
The electrochemical approach offers several advantages over traditional methods. The process operates under metal-free and oxidant-free conditions, making it environmentally benign and cost-effective [3]. The exclusive meta-selectivity is achieved through the inherent electronic properties of the oxazino-pyridine intermediates, which are most nucleophilic at the β-nitrogen position. This temporary dearomatization strategy reverses the electronic characteristics of the parent pyridine, guaranteeing meta-selectivity that would be difficult to achieve through conventional electrophilic aromatic substitution [4].
A complementary photoinduced methodology has been developed that utilizes electron donor-acceptor (EDA) complexes between iodide ions and sulfonyl chlorides for meta-selective sulfonylation of pyridines [2] [5]. This protocol proceeds through oxazino-pyridine intermediates with sulfonyl chlorides acting as radical precursors. The reaction stands out for its mild, photocatalyst-free conditions and high C5-selectivity, offering scalable synthesis of meta-sulfonylated pyridines with yields typically ranging from 40% to 80% [2] [5].
The base-mediated C4-selective sulfonylation represents another significant advancement in pyridine functionalization [1] [6]. This method employs N-methylpiperidine as an external base to control positional selectivity, contrary to previous approaches that relied on tailored blocking groups. The process involves triflic anhydride activation followed by base-mediated addition of sulfinate salts and subsequent elimination-rearomatization, achieving C4-selectivity with yields of 50% to 94% [1] [6].
Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate serves as an effective nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides [7] [8]. The compound addresses the long-standing challenges associated with pyridine-2-boronates, which suffer from poor stability and low efficiency in Suzuki-Miyaura reactions. By replacing these problematic boronates with stable sulfinate alternatives, researchers have achieved cross-coupling processes of unprecedented scope and utility [7] [8].
The mechanistic understanding of these desulfinative cross-coupling reactions has been elucidated through detailed structural and kinetic analyses [9] [10]. For pyridine sulfinates, the catalyst resting state is a chelated palladium(II) sulfinate complex formed post-transmetalation, with the loss of sulfur dioxide being the turnover-limiting step. This differs significantly from carbocyclic sulfinates, where aryl bromide oxidative addition is the resting state and transmetalation is turnover-limiting [9] [10].
The practical advantages of pyridine sulfinates in medicinal chemistry applications have been demonstrated through library synthesis approaches [7]. These reagents enable rapid Structure-Activity Relationship (SAR) exploration in drug discovery programs, as evidenced by successful syntheses of derivatives of varenicline (a smoking cessation treatment) and mepyramine (an antihistamine) [7]. The sulfinates maintain their coupling efficiency even after extended storage under ambient conditions, establishing their credentials as stable, storable building blocks [7].
The Boc-protected aminopyridine sulfinate offers additional synthetic flexibility through its orthogonal protection strategy [11]. The tertiary butoxycarbonyl group provides stability during coupling reactions while allowing for selective deprotection under acidic conditions to reveal the free amino functionality. This dual functionality enables sequential transformations and the construction of complex molecular architectures [11].
The implementation of tandem cycloaddition-sulfonation sequences represents a sophisticated approach to heterocyclic functionalization, where the lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate participates in multi-step transformations within a single reaction vessel [12]. These sequences typically involve the initial formation of oxazino-pyridine intermediates through dearomatization, followed by cycloaddition reactions and subsequent sulfonation steps.
The oxazino-pyridine intermediates function as electron-rich dienes in [4+2] cycloaddition reactions with various dienophiles [12]. The process begins with dearomative cyclization of pyridines with acetylenedicarboxylates to generate stable oxazino-pyridine intermediates. These intermediates undergo subsequent cycloaddition reactions with electrophilic alkynes or arynes as dienophiles, forming bridged cycloadducts that can undergo rearomatizing retrocycloaddition to yield functionalized aromatic products [12].
The versatility of these tandem sequences is demonstrated through their application to various heterocyclic systems. When heated with in situ-generated arynes in acetonitrile, or with alkynes in 1,4-dioxane or toluene at 80°C, the oxazino-pyridine intermediates undergo sequential [4+2] cycloaddition and rearomatizing retrocyclization in one-pot processes [12]. The entire transformation is catalyst-free, robust, and tolerant to air and moisture, making it suitable for practical synthetic applications [12].
The regioselectivity of these tandem processes can be controlled through careful selection of reaction conditions and dienophile partners. Computational studies have revealed that the cycloaddition reactions proceed through asynchronous C–C bond formation, with the bond adjacent to the saturated carbon atom of the dihydropyridine forming earlier [12]. This mechanistic insight allows for rational design of reaction conditions to achieve desired regioselectivity patterns.
The integration of sulfonation steps within these tandem sequences provides access to densely functionalized heterocyclic products that would be difficult to obtain through conventional stepwise approaches. The preservation of the sulfinate functionality throughout the cycloaddition process enables its subsequent utilization in C–S bond formation reactions, creating opportunities for the synthesis of complex polyfunctional molecules [12].